molecular formula C8H18ClNO B2579401 2-Cyclobutyl-2-ethoxyethanamine;hydrochloride CAS No. 2408971-07-1

2-Cyclobutyl-2-ethoxyethanamine;hydrochloride

Cat. No. B2579401
CAS RN: 2408971-07-1
M. Wt: 179.69
InChI Key: OABMOIAFVPZFIS-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-ethoxyethanamine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. This compound belongs to the class of cyclobutylamines and is commonly used as a research tool to study the physiological and biochemical effects of drugs on the human body.

Scientific Research Applications

Analytical Profiling and Biological Matrices Analysis

2-Cyclobutyl-2-ethoxyethanamine hydrochloride, among other psychoactive arylcyclohexylamines, has been subject to analytical profiling using techniques such as gas chromatography ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. These analytical methods have been employed to characterize the chemical structures of these compounds. Furthermore, a robust method involving liquid chromatography (HPLC) electrospray tandem mass spectrometry and ultraviolet (UV) detection has been developed and validated for the qualitative and quantitative analysis of these substances in biological matrices such as blood, urine, and vitreous humor, with HPLC-UV showing efficacy in the analysis of these substances within a concentration range of 0.16-5.0 mg/L (De Paoli et al., 2013).

Synthesis and Neurotransmitter Analogues

The synthesis of constrained analogues of neurotransmitters like histamine and tryptamine using intermolecular Ti(IV)-mediated cyclopropanation reactions has been explored. This method has been applied to synthesize substituted 2-phenylcyclopropylamines, which are known to inhibit monoamine oxidase and mimic hallucinogens, from readily available starting materials in 1 to 5 steps (Faler & Joullié, 2007).

Metabolism and Toxicological Detection

Research has been conducted on the metabolism and toxicological detection of phencyclidine-derived designer drugs similar to 2-Cyclobutyl-2-ethoxyethanamine hydrochloride in rat urine using gas chromatographic/mass spectrometric techniques. This study identified metabolites indicating transformations such as N-dealkylation, O-dealkylation, oxidation, and hydroxylation, providing insights into the metabolic pathways and potential for toxicological detection of these compounds in biological samples (Sauer et al., 2008).

Antidepressant Biochemical Profile

The compound has been studied for its neurochemical profile, which is predictive of antidepressant activity. It inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, indicating potential applications in depression treatment. Its unique profile suggests antidepressant activity without common side effects associated with tricyclic therapy, highlighting its therapeutic potential (Muth et al., 1986).

properties

IUPAC Name

2-cyclobutyl-2-ethoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-10-8(6-9)7-4-3-5-7;/h7-8H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABMOIAFVPZFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)C1CCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-2-ethoxyethanamine;hydrochloride

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